![molecular formula C14H10BrN3O3S2 B3827153 N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B3827153.png)
N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide
Vue d'ensemble
Description
N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide, commonly known as BNTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BNTA is a member of the acrylamide family of compounds, which are known for their ability to interact with biological molecules and affect biochemical processes. In
Applications De Recherche Scientifique
Synthesis and Characterization
- N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a compound with structural similarities to the target chemical, was synthesized and characterized using various spectroscopic techniques. Its crystal structure was also determined, showcasing the potential for detailed structural analysis of similar compounds (Saeed, Rashid, Bhatti, & Jones, 2010).
Computational Studies
- N-(4-nitrophenyl)acrylamide, which shares part of its structure with the target compound, underwent computational studies to determine its natural toxicity and reactivity. These computational methods can be applied to similar compounds for evaluating their potential biomedical applications (Tanış, Çankaya, & Yalçın, 2019).
Antimicrobial Activities
- Derivatives of 3-(5-nitro-2-thienyl)acrylic acid, closely related to the target compound, have been synthesized and tested for antibacterial activities. This indicates the potential of such compounds in developing new antimicrobial agents (Kimura, Yabuuchi, & Hisaki, 1962).
Vibrational Spectroscopy and Molecular Properties
- Studies on similar acrylamide monomers, like N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide, involve vibrational spectroscopy and molecular property analysis. This suggests a route for the investigation of the physical and chemical properties of the target compound (Barım & Akman, 2021).
Chemical Reactivity and Isomerization Studies
- The reactivity and isomerization of amino-substituted thio(seleno)acrylamides were investigated, providing insights into the chemical behavior and potential applications of similar compounds in chemical reactions (Kleinpeter, Schulenburg, Zug, & Hartmann, 2005).
Solubility in Industrial Processes
- The solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in various solvent mixtures was measured, essential for industrial product and process design. Understanding solubility properties of similar compounds like the target acrylamide can be crucial in industrial applications (Yao, Li, Luo, & Liu, 2010).
Antiviral Activity
- Certain acrylamide derivatives were synthesized and tested for anti-avian influenza virus activity. Although the tested compounds did not exhibit antiviral activity, this line of research suggests potential for the investigation of similar compounds in virology and pharmacology (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).
Polymer Science and Industry
- Acrylamide derivatives like N-(4-iodo-1,3-diphenylbutyl) acrylamide are explored for applications in enhanced oil recovery and polymer science. This research avenue could be relevant for the target compound, considering its potential in the creation of specialized polymers (Huang, Oliveira, Peres, Gamba, & Petzhold, 2019).
Catalytic Applications
- The use of acrylamide in the preparation of metal/N-doped carbon nanocatalysts highlights its potential role in catalysis. This suggests possible catalytic applications for the target compound in various chemical processes (Jiang, Ni, Li, Wang, & Ren, 2021).
Propriétés
IUPAC Name |
(E)-N-[(2-bromo-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S2/c15-11-8-9(18(20)21)3-5-12(11)16-14(22)17-13(19)6-4-10-2-1-7-23-10/h1-8H,(H2,16,17,19,22)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXUELGDUFIHBN-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[(2-bromo-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



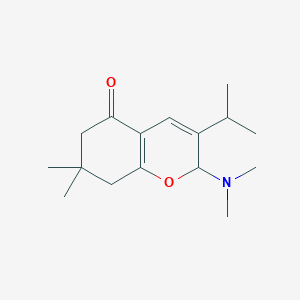
![1,1'-(2-hydroxy-5-methyl-1,3-phenylene)bis[5-(dimethylamino)-4-methyl-2,4-pentadien-1-one]](/img/structure/B3827077.png)
![N,N-dimethyl-3-(3-methyl-9H-indeno[2,1-c]pyridin-9-ylidene)-1-propen-1-amine](/img/structure/B3827079.png)

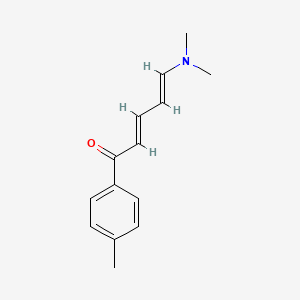
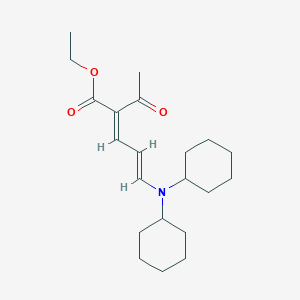
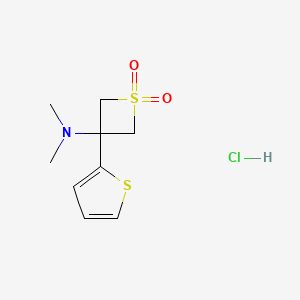
![1-[2-(6-methyl-3-pyridinyl)ethyl]cyclohexanol](/img/structure/B3827125.png)
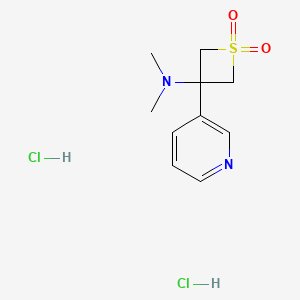
![(3S*,4S*)-4-methoxy-1-(2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)pyrrolidin-3-ol](/img/structure/B3827136.png)
![2-{1-(3,4-difluorobenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3827141.png)
![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B3827145.png)
![2-(diethylamino)ethyl 4-[({[3-(2-thienyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3827152.png)
![N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B3827161.png)